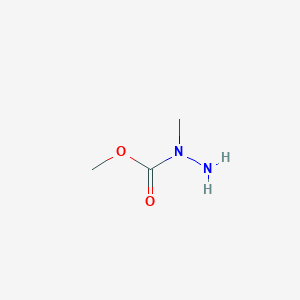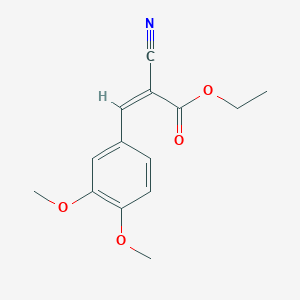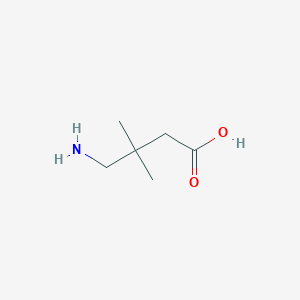
diethyl 4,5-dioxocyclopentane-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
diethyl 4,5-dioxocyclopentane-1,3-dicarboxylate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl malonate with diethyl oxalate . The reaction typically yields the desired compound with a yield of approximately 70% .
Industrial Production Methods
the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .
化学反应分析
Types of Reactions
diethyl 4,5-dioxocyclopentane-1,3-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .
科学研究应用
diethyl 4,5-dioxocyclopentane-1,3-dicarboxylate has several scientific research applications:
作用机制
The mechanism of action of diethyl 4,5-dioxocyclopentane-1,3-dicarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways .
相似化合物的比较
Similar Compounds
4,5-Dioxo-cyclopentane-1,3-dicarboxylic acid dimethyl ester: Similar in structure but with methyl ester groups instead of ethyl.
Cyclopentane-1,3-dicarboxylic acid: Lacks the dioxo groups and ester functionalities.
属性
CAS 编号 |
10088-87-6 |
|---|---|
分子式 |
C11H14O6 |
分子量 |
242.22 g/mol |
IUPAC 名称 |
diethyl 4,5-dioxocyclopentane-1,3-dicarboxylate |
InChI |
InChI=1S/C11H14O6/c1-3-16-10(14)6-5-7(9(13)8(6)12)11(15)17-4-2/h6-7H,3-5H2,1-2H3 |
InChI 键 |
PTZPVYPRNQVKGV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CC(C(=O)C1=O)C(=O)OCC |
规范 SMILES |
CCOC(=O)C1CC(C(=O)C1=O)C(=O)OCC |
Key on ui other cas no. |
10088-87-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chlorotetrazolo[1,5-a]quinoxaline](/img/structure/B1616043.png)







![1-[2-({4-[(6-Methoxyquinolin-8-yl)amino]pentyl}amino)-4,5-dihydrofuran-3-yl]ethanone](/img/structure/B1616059.png)




